molecular formula C8H10N2O3 B11810471 Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate

Cat. No.: B11810471
M. Wt: 182.18 g/mol
InChI Key: KWKQUPUMJIKYDG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include refluxing in ethanol or methanol as solvents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .

Scientific Research Applications

Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
  • 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Comparison: this compound is unique due to its specific ester functional group, which influences its reactivity and solubility. Compared to other pyrazole derivatives, it offers distinct advantages in terms of synthetic accessibility and versatility in forming various substituted products .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-oxo-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)5-7(11)6-10-4-2-3-9-10/h2-4H,5-6H2,1H3

InChI Key

KWKQUPUMJIKYDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CN1C=CC=N1

Origin of Product

United States

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